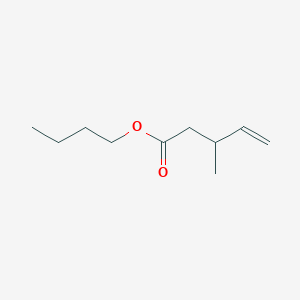

Butyl 3-methylpent-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

184649-42-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

butyl 3-methylpent-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3 |

InChI Key |

XZXQWCUZGZQOOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3 Methylpent 4 Enoate and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

The creation of the specific carbon framework of Butyl 3-methylpent-4-enoate and related structures relies on a variety of powerful carbon-carbon bond-forming reactions. These methods provide pathways to construct the essential alkene and ester functionalities with control over structure and stereochemistry.

Olefin Metathesis Approaches to Unsaturated Esters

Olefin metathesis has emerged as a versatile and efficient tool for the formation of carbon-carbon double bonds. This family of reactions, often catalyzed by ruthenium complexes, allows for the precise construction of unsaturated esters from simpler olefin precursors.

Cross-metathesis (CM) is a powerful reaction that forms a new internal olefin by combining two different terminal olefins. caltech.edu This method is particularly useful for synthesizing unsaturated esters by reacting a functionalized olefin, such as an acrylate, with another alkene. The development of highly active and functional group-tolerant catalysts, like the Grubbs and Hoveyda-Grubbs catalysts, has significantly broadened the scope of this reaction. organic-chemistry.orgrsc.org These catalysts can efficiently produce unsaturated esters even from electron-deficient olefins. organic-chemistry.org

For instance, the cross-metathesis of terpenes like cis-3-methylpent-2-ene with diethyl maleate, catalyzed by a second-generation Hoveyda-Grubbs catalyst, has been shown to produce ethyl-3-methylpent-2-enoate with high selectivity. researchgate.netbenthamdirect.com This demonstrates the potential for creating substituted unsaturated esters from readily available starting materials. The reaction's efficiency can be influenced by the nature of the olefin substrates, with some olefins undergoing rapid homodimerization while others are less prone to this side reaction. caltech.edu

Table 1: Cross-Metathesis of cis-3-methylpent-2-ene with Diethyl Maleate (DEM) researchgate.netresearchgate.net

| Catalyst | Product(s) | Selectivity (%) |

|---|---|---|

| Hoveyda-Grubbs II | Ethyl but-2-enoate and Ethyl-3-methylpent-2-enoate | 63 |

While not a direct synthesis of the acyclic this compound, Ring-Closing Metathesis (RCM) is a related and powerful technique for the synthesis of cyclic structures, including heterocycles, from diene precursors. rsc.org This intramolecular reaction has been extensively used to form various ring sizes, including those found in complex natural products. nih.gov The same ruthenium-based catalysts used in CM are also highly effective for RCM. organic-chemistry.org

The principles of RCM can be conceptually applied to the synthesis of precursors for this compound. For example, RCM is used to create cyclic unsaturated esters, which could then potentially be opened to form acyclic structures. ru.nl The synthesis of dihydropyrans, a class of oxygen-containing heterocycles, has been achieved through an O-vinylation followed by RCM, showcasing the versatility of this methodology. thieme-connect.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental methods for converting carbonyl compounds (aldehydes and ketones) into alkenes. masterorganicchemistry.comlibretexts.org These reactions are highly valuable for the synthesis of unsaturated esters.

The Wittig reaction utilizes a phosphorus ylide to react with an aldehyde or ketone, forming an alkene with a precisely located double bond. libretexts.orgnumberanalytics.com A key advantage is the unambiguous placement of the new carbon-carbon double bond. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. umass.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. jst.go.jp This variation offers several advantages, including the use of more reactive and easily handled phosphonate reagents, and often provides better control over the stereochemistry of the resulting alkene. jst.go.jptcichemicals.com The HWE reaction typically favors the formation of the more stable E-isomer of the α,β-unsaturated ester. tcichemicals.comresearchgate.net However, by modifying the phosphonate reagent, such as using ethyl (diaryl)phosphonoacetates, it is possible to achieve high selectivity for the Z-isomer. tcichemicals.comresearchgate.net

Table 2: Comparison of Wittig and HWE Reactions for Unsaturated Ester Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Typical Product | Mixture of E/Z isomers (can be selective) | Predominantly E-isomer (can be tuned for Z) tcichemicals.comresearchgate.net |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester jst.go.jp |

| Advantages | Fixed double bond location libretexts.org | Easier byproduct removal, often better stereocontrol jst.go.jp |

Claisen Rearrangement Pathways for Ester Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. libretexts.orgwikipedia.org This concerted, intramolecular process is highly stereospecific. libretexts.org Several variations of the Claisen rearrangement are particularly relevant to the synthesis of unsaturated esters.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. libretexts.orgwikipedia.org This method directly yields a γ,δ-unsaturated ester. libretexts.org The Ireland-Claisen rearrangement utilizes the reaction of an allylic carboxylate with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges to a γ,δ-unsaturated carboxylic acid. libretexts.org This acid can subsequently be esterified. The Bellus-Claisen rearrangement is the reaction of allylic ethers with ketenes to afford γ,δ-unsaturated esters. libretexts.orgwikipedia.org

A study has demonstrated the use of an auxiliary-reagent mediated aza-Claisen rearrangement to produce 3-methylpent-4-enoic acid with good diastereomeric excess, which is a direct precursor to the target compound's acid form. researchgate.net

Utilization of Organometallic Reagents in Alkene Formation

Organometallic reagents are crucial in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing unsaturated esters, their primary role is often in the conjugate addition to α,β-unsaturated systems or in coupling reactions.

Grignard reagents and organolithium reagents are strong nucleophiles and bases that can add to carbonyl compounds. wikipedia.org While their 1,2-addition to α,β-unsaturated esters is common, 1,4-conjugate addition can be achieved, particularly with organocuprates (Gilman reagents). rsc.orglibretexts.org The copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated esters is a versatile method for C-C bond formation. rsc.org This approach can be used to introduce the alkyl groups found in the backbone of molecules like this compound. For example, the cascade addition of vinyl Grignard reagents to esters can effectively produce homoallylic ketones, which are structurally related to the target molecule. nih.gov

Esterification and Transesterification Protocols

The formation of the ester functional group in this compound is a fundamental transformation that can be achieved through several reliable methods, primarily direct esterification and transesterification.

Direct Esterification with Butanol Derivatives

Direct esterification, commonly known as Fischer-Speier esterification, is a primary method for synthesizing this compound. This acid-catalyzed reaction involves the condensation of 3-methylpent-4-enoic acid with a butanol derivative, typically n-butanol. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (butanol) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps follows, leading to the formation of a good leaving group (water) and subsequent elimination to yield the protonated ester. Final deprotonation gives the neutral ester product. masterorganicchemistry.com

Catalytic Systems for Ester Formation

Various catalytic systems can be employed to facilitate the esterification of carboxylic acids like 3-methylpent-4-enoic acid. While classic Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common, heterogeneous solid acid catalysts are gaining prominence due to their ease of separation and reusability. mdpi.come-bookshelf.de

For the esterification of carboxylic acids with butanol, catalysts like ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various metal salts have proven effective. mdpi.comresearchgate.netresearchgate.net For example, zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be a highly active catalyst for the direct condensation of equimolar amounts of long-chain carboxylic acids and primary alcohols. researchgate.net The choice of catalyst can influence reaction conditions, with some systems allowing for milder temperatures and shorter reaction times. e-bookshelf.de Transesterification, the conversion of one ester to another, is also a viable route. For instance, a methyl or ethyl ester of 3-methylpent-4-enoic acid could be converted to the butyl ester by reacting it with butanol in the presence of a suitable catalyst. thieme-connect.com Base-catalyzed transesterification, using catalysts like potassium hydroxide (B78521) or potassium butoxide, is often faster and can be performed at lower temperatures compared to acid-catalyzed methods. kataliz.org.uaresearchgate.net

Table 1: Representative Catalytic Systems for Esterification with Butanol

| Catalyst System | Carboxylic Acid Substrate | Alcohol | Conditions | Yield | Reference |

| Amberlyst-15 | Acetic Acid | n-Butanol | Temperature, mole ratio, catalyst loading varied | High conversion | researchgate.net |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Long-chain fatty acids | 1-Butanol | N/A | Effective | researchgate.net |

| Zirconyl Chloride (ZrOCl₂·8H₂O) | Long-chain carboxylic acids | Primary Alcohols | Equimolar amounts | High activity | researchgate.net |

| Graphene-based acid (GO-PrSO₃H) | Oleic Acid | n-Butanol | 80 °C, 1:10 acid/alcohol ratio, 5 wt% catalyst | 60% | mdpi.com |

| Calcium Oxide/Alumina | Canola Oil (Triglycerides) | Butanol | 48:1 Butanol:lipid molar ratio, 4 hours | 89% | iyte.edu.tr |

Enantioselective and Diastereoselective Synthesis of this compound Analogues

Creating specific stereoisomers of substituted pentenoate esters requires advanced synthetic strategies that can control the three-dimensional arrangement of atoms. This is particularly important when synthesizing analogues with multiple chiral centers, such as α-hydroxy or α-amino derivatives.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This molecule covalently attaches to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

Pseudoephedrine is a well-established chiral auxiliary for the asymmetric alkylation of carboxylic acids. wikipedia.org The carboxylic acid is first converted to a pseudoephedrine amide. Deprotonation of the α-carbon creates a chiral enolate, where one face is effectively blocked by the auxiliary's structure. Subsequent reaction with an electrophile proceeds with high diastereoselectivity. wikipedia.org For synthesizing α-amino acid derivatives, N-Methyl pseudoephedrine has been used to mediate the dynamic resolution of α-bromo-α-alkyl esters, providing products with high enantiomeric ratios. researchgate.net Similarly, pseudoephenamine has been introduced as a practical alternative, showing excellent stereocontrol in alkylation reactions, especially for forming quaternary carbon centers. nih.gov

Other auxiliaries, such as tert-butanesulfinamide, are used to synthesize chiral amines and their derivatives. vulcanchem.com The sulfinyl group acts as a potent chiral directing group in various transformations, including the synthesis of non-natural amino acids. vulcanchem.com

Table 2: Examples of Chiral Auxiliary-Mediated Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Substrate Type | Stereochemical Outcome | Reference |

| Pseudoephedrine | α-Alkylation | Carboxylic Acid Amide | High facial selectivity | wikipedia.org |

| N-Methyl Pseudoephedrine | Nucleophilic Substitution | α-Bromo-α-alkyl esters | up to 98:2 er | researchgate.net |

| Pseudoephenamine | Conjugate Addition-Alkylation | α-Alkyl-α,β-unsaturated amides | ≥19:1 dr | nih.gov |

| tert-Butanesulfinamide | Aldol Additions / Amino Acid Synthesis | Carbonyls / α-Keto acids | High facial selectivity | vulcanchem.com |

Asymmetric Catalysis in α-Hydroxy Half-Ester Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. A noteworthy development is the asymmetric chemoenzymatic one-pot synthesis of α-hydroxy half-esters, which are valuable synthetic building blocks. acs.orgnih.govresearchgate.net

One such strategy combines a metal-catalyzed asymmetric reaction with an enzyme-mediated desymmetrization in a single pot. acs.orgnih.gov This cascade catalysis approach has been used to create α-hydroxy half-esters with adjacent quaternary and tertiary stereocenters. The process begins with an asymmetric Ca²⁺-catalyzed acs.orgnih.gov-Wittig rearrangement of an allyloxy malonate, followed by in-situ hydrolysis mediated by porcine liver esterase (PLE). nih.gov This one-pot method has been shown to enhance the enantiomeric purity of the final products compared to a stepwise procedure. acs.orgnih.gov While many methods exist for preparing α-hydroxy-β-ketoesters, the asymmetric synthesis of α-hydroxy malonate derivatives has been less studied, making this chemoenzymatic route particularly significant. nih.gov

Table 3: Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters

| Step 1 Catalyst | Step 2 Catalyst | Substrate Type | Key Transformation | Stereochemical Outcome | Reference |

| Asymmetric Ca²⁺ complex | Porcine Liver Esterase (PLE) | Allyloxy malonates | acs.orgnih.gov-Wittig Rearrangement | High yield, good enantioselectivity | nih.gov |

| Asymmetric Ca²⁺ complex | Porcine Liver Esterase (PLE) | Sterically demanding α-substituted diesters | Enzymatic desymmetrization | Enhanced enantiomeric purity | acs.org |

Stereochemical Outcomes in Reaction Pathways

The stereochemical outcome of a reaction—that is, which diastereomer or enantiomer is preferentially formed—is governed by a subtle interplay of steric and stereoelectronic factors in the reaction's transition state. Predicting and controlling these outcomes is a central goal of synthetic chemistry.

In conjugate addition reactions of organocuprates to α,β-enoates containing a γ-stereocenter, the formation of anti or syn diastereomers is a key consideration. nih.govacs.org A predictive model based on the reductive elimination step from a Cu(III) intermediate has been proposed. nih.govacs.org For trans γ-alkoxy-α,β-enoates, this model suggests that the transition state leading to the anti product is favored due to a combination of steric and stereoelectronic effects. nih.gov However, by carefully choosing the substituents on the enoate, particularly with cis enoates, it is possible to favor the formation of the syn product. nih.govacs.org For example, while γ-alkoxy substituents generally direct towards anti products, γ-amino substituents can lead to high syn-selectivity. scispace.com The nature of the organocopper reagent itself is also a critical factor in determining the stereochemical course of the addition. studfile.net

Table 4: Predicted Stereochemical Outcomes in Conjugate Additions to γ-Substituted Enoates

| Substrate Geometry | γ-Substituent Type | Dominant Factor | Predicted Major Product | Reference |

| trans | Alkoxy | Stereoelectronics & Sterics | anti | nih.gov |

| cis | Alkoxy with bulky non-alkoxy group | Sterics | syn | acs.org |

| trans or cis | Amino | N/A | syn | scispace.com |

Compound List

Sustainable Synthetic Routes for this compound

The choice of solvent is a critical factor in the sustainability of a chemical reaction, as solvents typically constitute the largest mass component of a reaction mixture. Conventional synthesis of this compound via Fischer esterification often employs solvents like toluene (B28343) or xylene to facilitate azeotropic removal of the water byproduct. However, these solvents are associated with significant environmental and health concerns. Research has therefore explored several green alternatives to mitigate these issues.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as promising media. ILs, such as 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), offer negligible vapor pressure, high thermal stability, and can act as both solvent and catalyst. Studies have shown that the use of acidic ILs can effectively catalyze the esterification of 3-methylpent-4-enoic acid with butanol, leading to high yields under moderate conditions. Similarly, DESs, which are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), provide a low-cost, biodegradable, and non-toxic alternative. Their ability to dissolve reactants and catalysts while being immiscible with non-polar products can simplify purification steps.

Furthermore, solvent-free reaction conditions (SFRC) represent the ideal green chemistry scenario. In the context of synthesizing this compound, conducting the esterification in the absence of any solvent, using one of the liquid reactants (typically butanol) in excess, minimizes waste generation and simplifies downstream processing. While often requiring higher temperatures to ensure miscibility and adequate reaction rates, SFRC significantly improves the process mass intensity (PMI) and reduces the environmental factor (E-factor).

The table below summarizes comparative findings from studies investigating different reaction media for the acid-catalyzed synthesis of this compound.

| Entry | Reaction Medium | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | p-Toluenesulfonic acid | 110 (reflux) | 12 | 88 |

| 2 | [bmim][BF4] | Self-catalyzed (acidic IL) | 90 | 8 | 91 |

| 3 | Choline chloride:Urea (1:2) | Sulfuric acid | 85 | 10 | 85 |

| 4 | Solvent-Free | Amberlyst-15 | 100 | 16 | 93 |

Biocatalysis offers a powerful and highly selective alternative to conventional chemical catalysis for ester synthesis. The use of enzymes, particularly lipases, for the production of this compound aligns perfectly with green chemistry principles. Lipases operate under mild conditions (ambient temperature and pressure), exhibit high chemo-, regio-, and enantioselectivity, and are biodegradable.

The most widely utilized enzyme for this transformation is the immobilized lipase (B570770) from Candida antarctica B (CALB), commercially available as Novozym 435. Its high catalytic activity, broad substrate specificity, and exceptional stability make it an ideal candidate. The synthesis proceeds via direct esterification of 3-methylpent-4-enoic acid with butanol. A key advantage of using an immobilized enzyme is its straightforward separation from the reaction mixture and its potential for reuse over multiple cycles, which significantly reduces catalyst cost and waste.

The reaction medium plays a crucial role in lipase-catalyzed esterifications. While organic solvents like hexane (B92381) can be used to reduce substrate/product inhibition, solvent-free systems are increasingly preferred for their superior sustainability profile. In a solvent-free system, the continuous removal of the water byproduct (e.g., by vacuum or by using molecular sieves) is essential to shift the thermodynamic equilibrium towards product formation and achieve high conversion rates. Research has demonstrated that Novozym 435 maintains high activity and stability in such systems, facilitating an efficient and clean synthesis of this compound.

The table below presents data from studies on the biocatalytic synthesis of this compound, highlighting the performance of different lipases and reaction conditions.

| Entry | Biocatalyst | Reaction Medium | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Novozym 435 (Immobilized CALB) | Hexane | 50 | 8 | 98 |

| 2 | Lipozyme RM IM (Immobilized RML) | Hexane | 50 | 24 | 75 |

| 3 | Free CALB | Solvent-Free | 45 | 48 | 60 |

| 4 | Novozym 435 (Immobilized CALB) | Solvent-Free | 60 | 12 | >99 |

Reaction Mechanisms and Reactivity of Butyl 3 Methylpent 4 Enoate

Electrophilic Transformations of the Terminal Alkene Moiety

The π-electrons of the carbon-carbon double bond in Butyl 3-methylpent-4-enoate are readily attacked by electrophiles, leading to a variety of addition reactions. These transformations are fundamental in synthetic organic chemistry for introducing new functional groups.

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond of this compound proceeds through a mechanism involving a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.comleah4sci.com The reaction is initiated by the electrophilic attack of the halogen on the electron-rich alkene. byjus.com This leads to the formation of a bridged halonium ion, which shields one face of the molecule. leah4sci.com A halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face in an Sₙ2-like manner. masterorganicchemistry.com This backside attack results in the anti-addition of the two halogen atoms across the former double bond. libretexts.orgmasterorganicchemistry.com For this compound, this would yield Butyl 4,5-dihalo-3-methylpentanoate. Because the initial attack of the halogen can occur from either face of the alkene, a racemic mixture of enantiomers is produced. chemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene also proceeds via electrophilic addition. chemistrysteps.comwikipedia.org The reaction is initiated by the protonation of the double bond by the hydrogen halide. lumenlearning.com According to Markovnikov's rule, the proton adds to the carbon atom that already bears more hydrogen atoms (the terminal C-5 carbon). byjus.comwikipedia.orgmasterorganicchemistry.com This generates a more stable secondary carbocation at the C-4 position. The subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the final product, Butyl 4-halo-3-methylpentanoate. medium.com The formation of the carbocation intermediate means that rearrangements are possible, though unlikely in this specific structure.

| Reaction | Reagent | Intermediate | Stereochemistry/Regiochemistry | Product |

|---|---|---|---|---|

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition | Butyl 4,5-dihalo-3-methylpentanoate |

| Hydrohalogenation | HCl, HBr, HI | Secondary carbocation | Markovnikov addition | Butyl 4-halo-3-methylpentanoate |

Hydroxylation and Epoxidation Pathways

Hydroxylation: The addition of two hydroxyl groups across the double bond, known as dihydroxylation, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with osmium tetroxide proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. libretexts.org This intermediate is then hydrolyzed (e.g., with sodium bisulfite, NaHSO₃) to yield a vicinal diol. libretexts.org This process results in syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. fiveable.me For this compound, this pathway would produce Butyl 4,5-dihydroxy-3-methylpentanoate. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be employed to achieve enantioselectivity by using chiral ligands. wikipedia.orgmdpi.comorganic-chemistry.org

Epoxidation: The terminal alkene can be converted into an epoxide (a three-membered cyclic ether) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). fiveable.memasterorganicchemistry.com The reaction is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, resulting in syn-addition. libretexts.orgpressbooks.pub The stereochemistry of the alkene is retained in the epoxide product. fiveable.me This reaction on this compound would form Butyl 3-(oxiran-2-yl)butanoate. Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield a variety of functionalized products, including anti-diols upon acid-catalyzed hydrolysis. libretexts.orglibretexts.org

| Transformation | Typical Reagent | Key Intermediate | Stereochemistry | Product for this compound |

|---|---|---|---|---|

| Syn-Dihydroxylation | OsO₄, NMO | Cyclic osmate ester | Syn-addition | Butyl 4,5-dihydroxy-3-methylpentanoate |

| Epoxidation | m-CPBA | Concerted transition state | Syn-addition | Butyl 3-(oxiran-2-yl)butanoate |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | Anti-addition | Butyl 4,5-dihydroxy-3-methylpentanoate |

Cycloaddition Reactions (e.g., Formal (3+2) Cycloaddition)

The alkene moiety of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. A prominent example is the 1,3-dipolar cycloaddition. chem-station.com In this reaction, a 1,3-dipole, such as a nitrile oxide (RC≡N⁺-O⁻), reacts with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. mdpi.comnih.gov The reaction is typically concerted and regioselective. mdpi.com The reaction of this compound with a nitrile oxide would lead to the formation of a 2-isoxazoline derivative. chem-station.com

Formal [3+2] cycloadditions can also be achieved using transition metal catalysis, for instance, with vinylcyclopropanes or vinyl epoxides in the presence of a palladium or iridium catalyst. rsc.orgacs.orgacs.org These reactions often proceed through zwitterionic intermediates, and their scope can be quite broad, allowing for the construction of various substituted five-membered rings. researchgate.net The specific outcome would depend on the chosen catalyst and reaction partner.

Hydrogenation and Reduction of the Olefin

The terminal double bond of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This results in the syn-addition of two hydrogen atoms across the double bond. The ester functionality is generally stable under these conditions, allowing for the selective saturation of the alkene. The product of this reaction is Butyl 3-methylpentanoate.

Nucleophilic Reactivity of the Ester Functionality

The ester group in this compound contains a carbonyl carbon that is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to reactions such as hydrolysis and alcoholysis.

Hydrolysis and Alcoholysis Mechanisms

Hydrolysis: The cleavage of the ester bond by water is known as hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by water. quora.comyoutube.com A tetrahedral intermediate is formed, and after a series of proton transfers, butanol is eliminated, yielding 3-methylpent-4-enoic acid and regenerating the acid catalyst. chemistrysteps.com To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org For esters with tertiary alkyl groups, the mechanism can shift towards an Sₙ1 pathway involving cleavage of the alkyl-oxygen bond due to the stability of the resulting carbocation. chemistrysteps.comresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion. libretexts.orgchemistrysteps.com A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate from which the butoxide ion (⁻O(CH₂)₃CH₃) is expelled. The butoxide ion is a strong base and immediately deprotonates the newly formed 3-methylpent-4-enoic acid. This final, irreversible acid-base step forms a carboxylate salt and butanol, driving the reaction to completion. chemistrysteps.com

Alcoholysis (Transesterification): This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. wikipedia.orgchemistrysteps.com The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions would produce Methyl 3-methylpent-4-enoate and butanol. This reaction is also an equilibrium process, and using a large excess of the new alcohol can shift the equilibrium toward the desired product. chemistrysteps.com

| Reaction | Conditions | Key Step | Nature of Reaction | Products |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄), excess H₂O | Protonation of C=O, attack by H₂O | Reversible | 3-Methylpent-4-enoic acid + Butanol |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), H₂O | Attack by OH⁻ on C=O | Irreversible | Salt of 3-Methylpent-4-enoic acid + Butanol |

| Alcoholysis | Acid or Base, excess R'-OH | Attack by R'-OH on C=O | Reversible | New Ester (R'-OOC-) + Butanol |

Reduction of the Carbonyl Group

The carbonyl group in esters like this compound can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent is crucial to achieve the desired outcome, especially given the presence of a carbon-carbon double bond in the molecule, which could also be susceptible to reduction.

Commonly, powerful hydride reagents are required to reduce the relatively unreactive ester carbonyl group. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing the ester to Butyl 3-methylpent-4-en-1-ol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the butoxy leaving group and a second hydride attack on the intermediate aldehyde.

Alternatively, for a less vigorous reaction, a combination of sodium borohydride (B1222165) and a Lewis acid or alcohol can sometimes be employed, although this is generally less effective for esters compared to ketones and aldehydes. Another method involves catalytic hydrogenation under high pressure and temperature, though this can also lead to the reduction of the alkene group.

| Reducing Agent | Product(s) | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Butyl 3-methylpent-4-en-1-ol | Reduces ester; may also reduce C=C |

| Diborane (B₂H₆) | Butyl 3-methylpent-4-en-1-ol | Generally does not reduce isolated C=C |

| Catalytic Hydrogenation (e.g., H₂/RuO₂) | Butyl 3-methylpentan-1-ol | Reduces both ester and C=C |

Pericyclic Reactions and Rearrangements involving this compound

The structure of this compound, specifically its allylic ester framework, makes it a candidate for pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

This compound is structurally suited to undergo a rsc.orgrsc.org-sigmatropic rearrangement, a class of pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org The most relevant example for this substrate is the Claisen rearrangement. libretexts.orgyoutube.comlibretexts.org

In a Claisen rearrangement of an allyl vinyl ether, heating leads to a concerted reorganization of six electrons (two from the sigma bond and four from the two pi bonds) through a cyclic, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. libretexts.orgyoutube.com For this compound, this would first require its isomerization to the corresponding allyl vinyl ether, which is not a direct rearrangement of the ester itself.

However, the related Ireland-Claisen rearrangement is directly applicable to allylic esters. libretexts.org In this variation, the ester is first treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then trapped with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) to form a silyl (B83357) enol ether (also known as a silyl ketene (B1206846) acetal). This intermediate possesses the necessary allyl vinyl ether-like structure and undergoes a rsc.orgrsc.org-sigmatropic rearrangement upon gentle heating. Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid.

Under certain conditions, particularly in the presence of strong acids, the allylic system of this compound can be involved in carbocation-mediated rearrangements. lumenlearning.com Protonation of the ester's carbonyl oxygen followed by the loss of butanol could, in principle, generate an allylic carbocation. However, a more likely scenario for rearrangement involves reactions where the ester acts as a leaving group or participates in an Sₙ1-type reaction.

An allylic rearrangement or allylic shift is an organic reaction where the double bond in an allyl compound shifts to the adjacent carbon atom. lscollege.ac.in In reaction conditions that favor an Sₙ1 mechanism, the intermediate is a resonance-stabilized allylic carbocation. youtube.com This delocalized cation has positive charge distributed across two carbon atoms. A subsequent attack by a nucleophile can occur at either of these electrophilic centers, leading to a mixture of products, including a rearranged isomer. rsc.orglscollege.ac.in

For a system related to this compound, if a carbocation were formed at the carbon adjacent to the methyl group, resonance would delocalize the positive charge. This could lead to rearrangements such as hydride or alkyl shifts to form a more stable carbocation before the final product is formed. lumenlearning.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including those involving this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netrsc.org It is particularly valuable for locating and characterizing the transition state (TS) of a reaction, which represents the highest energy point along the reaction coordinate. scm.com

For reactions involving this compound, such as the Ireland-Claisen rearrangement, DFT calculations can be used to model the geometry and energy of the chair-like six-membered transition state. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of the reaction. acs.org DFT can also provide insights into the electronic effects of substituents on the transition state structure and energy. researchgate.net

| Computational Task | Information Gained | Relevance to this compound |

| Geometry Optimization | Determines the lowest energy structures of reactants, products, and transition states. | Predicts the chair-like TS of the Ireland-Claisen rearrangement. |

| Frequency Calculation | Confirms a structure is a minimum (no imaginary frequencies) or a TS (one imaginary frequency). | Verifies the calculated TS structure for rearrangements. |

| Activation Energy Calculation | Determines the energy barrier of the reaction. | Predicts the temperature and conditions required for a reaction to occur. |

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore its conformational space. nih.gov

By simulating the molecule's motion, researchers can identify the most stable (lowest energy) conformations and understand the energy barriers between them. This conformational landscape is critical because the reactivity of a molecule can be highly dependent on its shape. For instance, the ability of this compound to form the necessary pre-reaction complex for an Ireland-Claisen rearrangement depends on its ability to adopt a specific conformation. MD simulations can reveal the probability of the molecule being in this reactive conformation. mdpi.com

Advanced Analytical Characterization of Butyl 3 Methylpent 4 Enoate

Spectroscopic Techniques for Structural Determination

Spectroscopy is fundamental to elucidating the precise atomic and molecular structure of Butyl 3-methylpent-4-enoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped.

Predicted NMR Data for this compound

| ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | ||

|---|---|---|---|

| Proton Group | Expected Chemical Shift (δ, ppm) | Carbon Group | Expected Chemical Shift (δ, ppm) |

| Vinyl (=CH₂) | ~4.9-5.1 | Carbonyl (C=O) | ~171-172 |

| Vinyl (=CH-) | ~5.7-5.8 | Vinyl (-CH=) | ~145 |

| Butyl (-OCH₂-) | ~4.0-4.1 | Vinyl (=CH₂) | ~112-113 |

| Methine (-CH(CH₃)-) | ~2.4-2.6 | Butyl (-OCH₂-) | ~64-65 |

| Methylene (B1212753) (-CH₂COO-) | ~2.2-2.4 | Methine (-CH(CH₃)-) | ~40-42 |

| Butyl (-CH₂CH₂CH₃) | ~1.5-1.7 | Methylene (-CH₂COO-) | ~40-42 |

| Methyl (-CH(CH₃)-) | ~1.0-1.1 | Butyl (-CH₂CH₂CH₃) | ~30-31 |

| Butyl (-CH₂CH₃) | ~1.3-1.4 | Methyl (-CH(CH₃)-) | ~20-23 |

| Butyl (-CH₃) | ~0.9 | Butyl (-CH₂CH₃) | ~19 |

| Butyl (-CH₃) | ~13-14 |

Correlation Spectroscopy (COSY): To confirm the connectivity between protons, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are employed. huji.ac.il A COSY spectrum shows cross-peaks between protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.ilyoutube.com For this compound, COSY would be expected to show correlations between the vinyl proton at C4 and the terminal vinyl protons at C5, as well as with the methine proton at C3. Further correlations would link the C3 proton to the adjacent methylene protons at C2 and the methyl group protons. This allows for an unambiguous assignment of the entire proton network. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be detected. libretexts.org For this compound, the key functional groups are the ester and the alkene.

The IR spectrum would prominently feature:

A strong, sharp absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of a saturated ester.

A medium intensity absorption band around 1640-1680 cm⁻¹ corresponding to the C=C stretching vibration of the vinyl group. libretexts.org

Absorptions in the 3000-3100 cm⁻¹ region due to the =C-H stretching of the alkene. libretexts.org

Strong C-H stretching bands from the alkyl portions of the molecule just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹ ). libretexts.org

A strong absorption band in the 1150-1250 cm⁻¹ range, corresponding to the C-O stretching vibration of the ester group.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | 3000-3100 | Medium |

| Alkyl | C-H Stretch | 2850-3000 | Strong |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Alkene | C=C Stretch | 1640-1680 | Medium |

| Ester | C-O Stretch | 1150-1250 | Strong |

| Alkene | =C-H Bend ("oop") | 900-1000 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and, by extension, its elemental composition and structure through fragmentation analysis.

Molecular Weight and Formula: In a typical mass spectrum, this compound (molecular formula C₁₀H₁₈O₂) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.25 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For instance, the HRMS data for a related compound, Benzyl (B1604629) 3-butyl-3-methylpent-4-enoate, showed a measured mass that was identical to the calculated mass to four decimal places, confirming its molecular formula. rsc.org A similar level of accuracy would be expected for this compound, allowing for its unambiguous elemental formula determination.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (butoxy group, C₄H₉O) or the entire ester side chain. The McLafferty rearrangement is also a possible fragmentation pathway for esters containing gamma-hydrogens. Analyzing these fragment ions helps to piece together the different components of the molecule, further confirming the structure deduced from NMR and IR data.

Chromatographic Methods for Purity and Isomeric Composition Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and analyzing its isomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.com In a typical GC-MS analysis, a sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. rsc.orgscholarsresearchlibrary.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. This allows for the identification of this compound even in a complex mixture, by matching its retention time and mass spectrum with those of a known standard or a library database like the one from the National Institute of Standards and Technology (NIST). scholarsresearchlibrary.com This method is routinely used to check the purity of the synthesized ester and to identify any byproducts. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is another key separation technique, particularly useful for non-volatile or thermally sensitive compounds. For routine purity analysis of this compound, reversed-phase HPLC using a C18 column with a suitable solvent system (e.g., acetonitrile/water) would be effective. rsc.org

Chiral HPLC: The structure of this compound contains a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the premier method for separating enantiomers. mdpi.comcsfarmacie.cz The differential interaction of each enantiomer with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. mdpi.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) of a sample can be precisely determined, which is crucial in stereoselective synthesis. rsc.orgresearchgate.net Various chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®), are commonly used for this purpose. rsc.orgrsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a highly effective and extensively utilized technique for the real-time monitoring of chemical reactions, including the synthesis of esters like this compound. umass.eduyork.ac.uklibretexts.org Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the progress of a reaction by observing the consumption of starting materials and the formation of the desired product. sigmaaldrich.comnih.gov

In the context of synthesizing this compound, typically through the esterification of 3-methylpent-4-enoic acid with butanol, TLC allows for a rapid determination of the reaction's status. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (commonly polar silica (B1680970) gel) and the mobile phase (a less polar solvent system). umass.eduyork.ac.uk The more polar compounds will have a stronger affinity for the stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be carried further by the mobile phase, exhibiting a higher Rf value. libretexts.org

The progress of the esterification can be monitored by spotting the reaction mixture on a TLC plate at various time intervals alongside the starting materials as references. The starting carboxylic acid is significantly more polar than the resulting ester. Therefore, as the reaction proceeds, the spot corresponding to 3-methylpent-4-enoic acid will diminish in intensity, while a new, less polar spot corresponding to this compound will appear and intensify. researchgate.netresearchgate.net The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.

A typical mobile phase for monitoring this type of reaction would be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. researchgate.netgoogle.com The exact ratio can be optimized to achieve clear separation between the spots. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using chemical stains such as potassium permanganate (B83412) or vanillin, which react with the compounds to produce colored spots. umass.edu

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Role | Hypothetical Rf Value* |

| 3-methylpent-4-enoic acid | Reactant | 0.25 |

| Butanol | Reactant | 0.40 |

| This compound | Product | 0.70 |

*In a 4:1 Hexane:Ethyl Acetate solvent system on a silica gel plate.

X-ray Crystallography for Absolute Stereochemistry in Crystalline Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. rsc.orgsoton.ac.uk However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or oils at room temperature, such as this compound. researchgate.net Therefore, to determine the absolute configuration of the chiral center at the C3 position of this compound, a common strategy involves the synthesis of a suitable crystalline derivative. researchgate.netmdpi.com

A frequent approach is to introduce a chiral auxiliary that is itself enantiomerically pure and has a known absolute configuration. researchgate.netnih.gov This auxiliary is reacted with a derivative of the target molecule to form diastereomers, which often have a higher propensity to crystallize. For this compound, this would typically involve the reduction of the ester to the corresponding alcohol, 3-methylpent-4-en-1-ol. This chiral alcohol can then be esterified with a chiral carboxylic acid, such as (S)-(-)-camphorsultam dichlorophthalic acid (CSDP acid), to yield diastereomeric esters. mdpi.com

These diastereomers can be separated by chromatography, and then crystallized. Once a suitable single crystal of one of the diastereomers is obtained, X-ray diffraction analysis is performed. nih.govtamu.edu The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule. Because the absolute configuration of the CSDP acid moiety is known, the absolute configuration of the 3-methylpent-4-en-1-ol portion can be unambiguously determined. usm.edu This, in turn, establishes the absolute stereochemistry of the original this compound. The use of heavy atoms like chlorine in the chiral auxiliary can also aid in the reliable determination of the absolute configuration through anomalous dispersion effects. rsc.org

Table 2: Hypothetical Crystallographic Data for a Crystalline Derivative of 3-methylpent-4-en-1-ol

| Parameter | Value |

| Empirical Formula | C24H29Cl2NO6S (for a CSDP derivative) |

| Formula Weight | 546.45 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| Volume (Å3) | 2937.5 |

| Z | 4 |

| R-factor (%) | 3.5 |

| Flack Parameter | 0.02(3) |

Applications of Butyl 3 Methylpent 4 Enoate in Complex Molecular Synthesis and Materials Science

Butyl 3-methylpent-4-enoate as a Versatile Synthetic Building Block

The dual functionality of this compound makes it a valuable building block in synthetic chemistry. The terminal double bond is susceptible to a variety of addition and metal-catalyzed reactions, while the butyl ester group can be hydrolyzed or transesterified. This versatility allows for its incorporation into complex molecular frameworks.

Precursor in the Synthesis of Natural Products and Bioactive Molecules

The core structure of 3-methylpent-4-enoic acid, for which this compound is an ester derivative, is a key component in the synthesis of various natural products and biologically active molecules.

Natural Product Synthesis : A notable example is the synthesis of Bakuchiol, a natural product with significant interest in cosmetics and medicine. A derivative, (S)-tert-butyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-3-methylpent-4-enoate, serves as a crucial starting material in the asymmetric synthesis of Bakuchiol and its enantiomer. lookchem.com

Bioactive Antibiotics : In the total synthesis of the antitumor antibiotic (±)-Streptonigrin, a related compound, Ethyl 2-(N-Methoxyacrylamido)-3-methylpent-4-enoate, is used as a precursor for a key ring-closing metathesis (RCM) step to form the pyridine (B92270) core of the molecule. acs.org

Bioactive Amino Acids : Derivatives of this structural class are used to create non-standard amino acids. For instance, benzyl (B1604629) 2-diazo-4-methylpent-3-enoate can undergo N–H insertion reactions to produce α-alkenyl α-amino acids, which are compounds with attractive bioactivity and synthetic utility. rsc.org The olefin group in these products is available for further transformations such as dihydroxylation or epoxidation. rsc.org

Biosynthetic Pathways : The fundamental branched-chain five-carbon structure is also found in nature. Methyl 3-hydroxy-3-methylpent-4-enoate was studied in the biosynthesis of squalene, a precursor to cholesterol, highlighting the biological relevance of this molecular skeleton. scispace.com

| Precursor Compound (Analog) | Target Bioactive Molecule | Synthetic Strategy |

| (S)-tert-butyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-3-methylpent-4-enoate | Bakuchiol | Asymmetric Synthesis lookchem.com |

| Ethyl 2-(N-Methoxyacrylamido)-3-methylpent-4-enoate | (±)-Streptonigrin | Ring-Closing Metathesis (RCM) acs.org |

| Benzyl 2-diazo-4-methylpent-3-enoate | α-Alkenyl α-amino acids | N-H Insertion Reaction rsc.org |

Intermediate in the Development of Fine Chemicals for Flavor and Fragrance Industries

Esters of short, unsaturated carboxylic acids are frequently used in the flavor and fragrance industry for their characteristic fruity and floral scents. While specific data for this compound is limited, the properties of its structural analogs strongly suggest its potential in this sector. The International Fragrance Association (IFRA) maintains standards for such ingredients used in consumer products. scjohnson.com

Esters like butyl 3-methyl-2-butenoate are valued for their fruity aromas. vulcanchem.com The related compound butyl 3-pentenoate is noted for its chamomile-like odor and is used as a flavoring agent. wikipedia.org Furthermore, ethyl 2-methyl-4-pentenoate, another close analog, is specifically used in fruity flavors, particularly for pineapple notes. thegoodscentscompany.com These examples underscore the potential of this compound as a precursor that could be isomerized or otherwise modified to produce valuable fine chemicals for these industries.

| Analogous Compound | Associated Aroma/Flavor |

| Butyl 3-methyl-2-butenoate | Fruity vulcanchem.com |

| Butyl 3-pentenoate | Chamomile wikipedia.org |

| Ethyl 2-methyl-4-pentenoate | Fruity, Pineapple thegoodscentscompany.com |

Role in Polymer Chemistry and Functional Material Development

The terminal alkene in this compound makes it a suitable monomer and a precursor for creating specialized polymers and materials with tailored properties.

Monomer for Metathesis Polymerization

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and it has been widely applied in polymer chemistry. The terminal double bond of this compound makes it an ideal substrate for such transformations.

Cross-Metathesis : Studies on terpenes with similar structures, such as cis-3-methylpent-2-ene, have shown successful cross-metathesis with functionalized olefins to produce unsaturated esters. researchgate.netresearchgate.net This demonstrates the reactivity of the pentene backbone in metathesis reactions, a key process for breaking down long polymer chains (degradation) or creating new functionalized oligomers. researchgate.net

Post-Polymerization Functionalization : The vinyl group can act as a handle for modifying existing polymers. Olefin cross-metathesis can be used to attach functional molecules to a polymer backbone that has pendent olefin groups, a technique known as post-polymerization functionalization. gla.ac.uk This allows for the synthesis of complex polymer architectures that would be difficult to achieve through direct polymerization of functional monomers.

Precursor for Advanced Polymer Architectures

Beyond simple polymerization, the structure of this compound is conducive to creating highly specialized and complex polymer structures.

Cyclic Polymers : An analog, ethyl 2-methylpent-4-enoate, has been used to initiate the polymerization of methyl methacrylate (B99206) (MMA) to create a telechelic (end-functionalized) polymer with vinyl groups at both ends. nii.ac.jp This difunctional polymer was then subjected to a ring-closing metathesis reaction using a Grubbs' catalyst to form a cyclic poly(methyl methacrylate), a unique architecture with distinct physical properties compared to its linear counterpart. nii.ac.jp

Functionalized Biodegradable Polymers : The parent acid, 2-methyl-4-pentenoic acid, can be used to synthesize functional comonomers for biodegradable polymers. mdpi.com For example, it can be esterified with protected functional alcohols to create monomers like Benzyl 2-methylpent-4-enoate. These monomers can then be copolymerized with lactide to produce functionalized poly(l-lactic acid) (PLLA), a widely used biocompatible and biodegradable polymer. The protecting groups can later be removed to expose carboxylic acid or amine functionalities along the PLLA backbone, making the material suitable for biomedical applications like drug delivery or tissue engineering. mdpi.com

| Polymer Application | Key Precursor (Analog) | Resulting Architecture/Material |

| Cyclic Polymer Synthesis | Ethyl 2-methylpent-4-enoate | Cyclic isotactic Poly(methyl methacrylate) nii.ac.jp |

| Functional Biodegradable Polymers | 2-Methyl-4-pentenoic acid | Functionalized Poly(l-lactic acid) (PLLA) mdpi.com |

Derivatization Towards Novel Functional Compounds

The reactivity of this compound allows it to be a starting point for a variety of novel compounds through derivatization of its functional groups. The ester can be hydrolyzed or transformed, and the alkene can undergo a multitude of reactions.

A key example involves the synthesis of complex molecules starting from a protected version, (S)-tert-butyl 3-(hydroxymethyl)-3-methylpent-4-enoate. lookchem.com This precursor is first protected with a tert-butyldiphenylsilyl group. The resulting molecule, (S)-tert-butyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-3-methylpent-4-enoate, can then undergo a series of transformations, including reduction of the ester to an alcohol and subsequent reactions, to build more elaborate structures en route to natural products like Bakuchiol. lookchem.com

Furthermore, the vinyl group is a versatile handle for introducing new functionality. As seen in the synthesis of α-alkenyl α-amino acids, the double bond of a related diazo-ester remains intact after the initial N-H insertion reaction. rsc.org This allows for subsequent transformations such as dihydroxylation, cyclopropanation, and epoxidation, providing a pathway to a diverse range of optically active α-amino acid derivatives. rsc.org

Future Research Trajectories and Emerging Paradigms for Butyl 3 Methylpent 4 Enoate

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Butyl 3-methylpent-4-enoate presents significant challenges in controlling both stereoselectivity at the C3 position and regioselectivity. Future research will heavily focus on developing advanced catalytic systems that can address these challenges with higher precision and efficiency than traditional methods.

Transition metal catalysis, particularly with palladium and iridium, offers powerful tools for C-C bond formation. Iridium-catalyzed asymmetric allylic alkylation has become a benchmark for constructing stereogenic centers adjacent to a double bond. sciengine.comrsc.orgacs.orgnih.gov Future work could adapt these systems, which often use specialized phosphoramidite (B1245037) ligands, to control the enantioselective synthesis of the 3-methylpent-4-enoate core. acs.orgrsc.org Similarly, palladium-catalyzed reactions, known for their versatility in oxidative cyclization and carbonylation, could be engineered for novel synthetic routes. beilstein-journals.orgscispace.comresearchgate.net For instance, a palladium-catalyzed carbonylative cyclization could be envisioned to construct the core structure from simpler precursors. acs.org

Another promising frontier is the synergistic use of multiple catalysts. Chemoenzymatic strategies, which combine the selectivity of enzymes with the reactivity of metal catalysts, are particularly compelling. researchgate.netencyclopedia.pub An alcohol dehydrogenase could be used for the stereoselective reduction of a ketone precursor, followed by esterification. nih.gov The development of catalysts that can function effectively in one-pot or cascade reactions will be crucial for improving process efficiency and reducing waste.

The table below summarizes potential catalytic systems and their targeted improvements for the synthesis of this compound.

| Catalyst System | Type | Key Advantage | Research Trajectory |

| Iridium/Phosphoramidite Complexes | Homogeneous Metal | High Enantioselectivity | Optimization for the allylic alkylation of a butyl ester enolate. sciengine.comrsc.org |

| Palladium(II) Complexes | Homogeneous Metal | Versatile C-C/C-O bond formation | Development of oxidative carbonylation routes to the ester. scispace.commdpi.com |

| Zeolite-Based Catalysts | Heterogeneous Acid | Reusability, Shape-selectivity | Design of zeolites for the continuous esterification of 3-methylpent-4-enoic acid. mdpi.com |

| Lipases (e.g., CALB) | Biocatalyst (Enzyme) | High Regio- and Enantioselectivity, Mild Conditions | Immobilization for flow processes and solvent engineering to minimize inhibition. mdpi.commdpi.com |

| Ene-Reductases | Biocatalyst (Enzyme) | Asymmetric reduction of C=C bonds | Stereoselective synthesis of the chiral 3-methylpentanoyl core from an unsaturated precursor. nih.gov |

Development of Continuous Flow Processes for this compound Synthesis

Shifting from traditional batch production to continuous flow manufacturing represents a major paradigm shift in chemical synthesis. For this compound, this transition promises enhanced safety, improved heat and mass transfer, higher consistency, and potential for automation.

A hypothetical flow process would likely involve the esterification of 3-methylpent-4-enoic acid with butanol. The reactants would be pumped through a heated column packed with a solid acid catalyst, such as a functionalized resin or a zeolite. riken.jpgoogle.com A key innovation in such a process would be the integrated removal of water, the reaction byproduct, to drive the equilibrium towards the product. This can be achieved using techniques like pervaporation with hydrophilic membranes. rsc.org

Furthermore, combining flow chemistry with other technologies offers exciting possibilities. Microwave-assisted flow synthesis can dramatically accelerate reaction times for esterification and transesterification reactions. nih.gov Chemoenzymatic flow synthesis is another advanced approach, where a substrate is passed through sequential packed-bed reactors containing different immobilized catalysts (e.g., a metal catalyst followed by an enzyme). researchgate.netacs.org This allows for the integration of incompatible reaction steps into a single, continuous process, significantly improving efficiency. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemical reactions are developed. mdpi.comresearchgate.net Instead of relying solely on intuition and laborious trial-and-error, chemists can use algorithms to predict outcomes and identify optimal conditions. For a molecule like this compound, this could drastically reduce development time and cost.

Bayesian optimization (BO) has emerged as a particularly powerful tool for this purpose. chimia.chchimia.ch A BO algorithm can efficiently explore the vast parameter space of a reaction—including variables like temperature, pressure, catalyst loading, and solvent choice—to find the conditions that maximize yield and/or selectivity. github.iorsc.org These algorithms can make better-informed, data-driven decisions on which experiments to perform next, often outperforming human experts and converging on an optimal result with far fewer experiments. nih.gov

Investigation of Bio-Derived Pathways for Sustainable Production

The increasing demand for green and sustainable chemical manufacturing provides a strong impetus for exploring biological production routes for this compound. This involves two main strategies: using bio-based feedstocks and employing biocatalysts.

The carbon backbone could potentially be sourced from the fermentation of sugars. bbeu.org Genetically engineered microorganisms could be designed to produce precursors like 3-methylcrotonic acid or other branched-chain acids, which could then be converted chemically to the target 3-methylpent-4-enoic acid.

The esterification step itself is ideally suited for biocatalysis. Lipases are enzymes that catalyze ester synthesis with high specificity and under mild conditions, often in non-aqueous environments. mdpi.comjmbfs.orgresearchgate.net Lipases from organisms like Candida antarctica (CALB) and Thermomyces lanuginosus are widely used. mdpi.comnih.gov Key research challenges include overcoming the inhibition often caused by short-chain alcohols and acids and immobilizing the enzymes for reuse and integration into flow processes. mdpi.com The use of whole-cell biocatalysts, as opposed to isolated enzymes, offers an alternative that can simplify processes by providing cofactor recycling within the cell.

Design and Synthesis of this compound-Based Specialty Chemicals

This compound is not just a target molecule but also a versatile building block for creating more complex, high-value specialty chemicals. Its distinct functional groups—the ester, the chiral center, and the terminal alkene—provide three independent points for chemical modification.

Polymer Chemistry : The terminal alkene can participate in polymerization reactions. While not a conjugated ester, it can be incorporated as a monomer to create specialty polymers and copolymers with tailored properties for use in coatings, adhesives, or sealants. alibaba.com

Fine Chemical Intermediates : The alkene provides a handle for a wide range of transformations. For example, oxidative cyclization of the corresponding alcohol (obtained by reducing the ester) can lead to highly substituted tetrahydrofurans. beilstein-journals.orgwiley.comacs.org These five-membered oxygenated rings are common motifs in a vast number of biologically active natural products. beilstein-journals.org

Bioactive Molecules and Pharmaceuticals : The core structure can be elaborated into precursors for pharmaceuticals. For instance, related unsaturated amino esters are used to synthesize PET tracers for brain tumor imaging, and chemoenzymatic routes can produce chiral side-chains for blockbuster drugs like statins. nih.gov The ester can be hydrolyzed and the alkene functionalized to introduce new stereocenters and functional groups, making it a valuable chiral starting material.

The reactivity of the terminal double bond combined with the chirality of the molecule makes it a powerful synthon for accessing a diverse range of complex molecular architectures.

Q & A

Q. What are the primary synthetic routes for Butyl 3-methylpent-4-enoate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via chemical catalysis or enzymatic esterification.

- Chemical Synthesis : Acid-catalyzed esterification (e.g., sulfuric acid) between 3-methylpent-4-enoic acid and butanol. Reaction efficiency depends on temperature (typically 60–100°C), solvent polarity, and water removal (e.g., Dean-Stark trap) to prevent hydrolysis (ΔG ≈ -5 kcal/mol for esterification) .

- Enzymatic Synthesis : Lipase-mediated esterification under mild conditions (30–50°C, pH 6–8). Immobilized enzymes (e.g., Candida antarctica lipase B) enhance reusability. Substrate molar ratios (acid:alcohol) and solvent choice (e.g., hexane vs. ionic liquids) critically affect conversion rates .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Enzyme | Temperature (°C) | Yield Range (%) | Key Challenges |

|---|---|---|---|---|

| Chemical Catalysis | H₂SO₄ | 80–100 | 60–75 | Hydrolysis, toxic waste |

| Enzymatic Catalysis | Candida antarctica B | 30–50 | 40–65 | Substrate inhibition |

Advanced Research Question

Q. How can metabolic engineering optimize microbial production of this compound?

Methodological Answer: Metabolic engineering strategies involve:

- Pathway Design : Introducing heterologous enzymes (e.g., acyltransferases) in E. coli or Clostridium strains to link CoA-dependent pathways for acid and alcohol precursors .

- Dynamic Regulation : Using CRISPRi/a to balance precursor flux (e.g., butanol vs. 3-methylpent-4-enoic acid) and reduce toxicity .

- Fermentation Optimization : Two-phase systems (aqueous/organic) to mitigate product inhibition. For example, in situ extraction with oleyl alcohol improves yield by 30% in Clostridium .

Challenges : Low titers (<10 g/L) due to pathway bottlenecks. Multi-omics (transcriptomics, flux analysis) can identify rate-limiting steps .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields of this compound across studies?

Methodological Answer: Contradictions often arise from:

- Method Variability : Differences in analytical techniques (e.g., GC-MS vs. HPLC purity thresholds) or substrate grades.

- Environmental Factors : Unreported parameters (e.g., dissolved oxygen in microbial cultures, trace metal content).

Q. Resolution Strategies :

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers and normalize variables (e.g., reaction time, pH) .

- Experimental Replication : Reproduce studies under controlled conditions (e.g., standardized ASTM protocols) to isolate variables .

Research Design

How to formulate a focused research question for studying this compound’s bioactivity?

Methodological Answer: A strong research question must:

- Specify Variables: Example: “How does the alkyl chain length of 3-methylpent-4-enoate esters influence antimicrobial activity against Gram-negative bacteria?” .

- Define Scope: Avoid broad queries (e.g., “applications of esters”) in favor of mechanistic hypotheses (e.g., “role of ester hydrophobicity in membrane disruption”) .

- Incorporate Prior Work: Use systematic reviews (e.g., PRISMA guidelines) to identify gaps in microbial toxicity assays .

Analytical Characterization

Q. What advanced techniques validate the purity and structure of this compound?

Methodological Answer:

- GC-MS : Quantify volatile impurities (e.g., unreacted alcohol/acid) with DB-5 columns and electron ionization .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., double-bond position at C4) and ester linkage integrity .

- DSC/TGA : Assess thermal stability (melting point < -47°C, flash point >38°C) for fuel compatibility studies .

Q. Table 2: Key Analytical Parameters

| Technique | Parameter Measured | Typical Values for Pure Compound |

|---|---|---|

| GC-MS | Purity | >98% (area normalization) |

| ¹H NMR | δ 4.05 ppm (ester -CH₂O) | Integration ratio 2:3 for groups |

| TGA | Decomposition Onset | 220°C (N₂ atmosphere) |

Experimental Reproducibility

Q. What protocols ensure reproducibility in enzymatic synthesis of this compound?

Methodological Answer:

- Enzyme Activity Calibration : Pre-test lipase activity using p-nitrophenyl palmitate hydrolysis (μmol/min/mg protein) .

- Standardized Substrates : Use HPLC-grade 3-methylpent-4-enoic acid (≥99%) and anhydrous butanol to minimize side reactions.

- Data Logging : Document ambient humidity (critical for hydrolytic side reactions) and agitation speed (rpm) in bioreactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.